molecular formula C7H5Br2FO B1530625 1,4-Dibromo-2-fluoro-5-methoxybenzene CAS No. 1780954-49-5

1,4-Dibromo-2-fluoro-5-methoxybenzene

Cat. No.: B1530625
CAS No.: 1780954-49-5
M. Wt: 283.92 g/mol
InChI Key: JDEOAGFIDNZZEN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO. It is characterized by the presence of two bromine atoms, one fluorine atom, and one methoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-5-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-fluoro-5-methoxybenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of dihydro derivatives or fully hydrogenated compounds.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-fluoro-5-methoxybenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a precursor for bioactive molecules.

  • Medicine: It may be employed in the development of pharmaceuticals or as an intermediate in drug synthesis.

  • Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

1,4-Dibromo-2-fluoro-5-methoxybenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromobenzene and 2-fluorobenzene. its unique combination of bromine, fluorine, and methoxy groups gives it distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

Comparison with Similar Compounds

  • 1,4-Dibromobenzene

  • 2-Fluorobenzene

  • 1,5-Dibromo-2-fluoro-4-methoxybenzene

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEOAGFIDNZZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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